Milacemide

Catalog No.
S661774
CAS No.
76990-56-2
M.F
C7H16N2O
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Milacemide

CAS Number

76990-56-2

Product Name

Milacemide

IUPAC Name

2-(pentylamino)acetamide

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C7H16N2O/c1-2-3-4-5-9-6-7(8)10/h9H,2-6H2,1H3,(H2,8,10)

InChI Key

GJNNXIYZWIZFRH-UHFFFAOYSA-N

SMILES

CCCCCNCC(=O)N

Synonyms

2-n-pentylaminoacetamide, CP 1552, CP 1552-S, CP-1552, CP-1552S, milacemide

Canonical SMILES

CCCCCNCC(=O)N

Milacemide is classified as both a monoamine oxidase type B (MAO-B) inhibitor and a glycine prodrug []. This means it can:

  • Inhibit the breakdown of specific neurotransmitters by MAO-B enzymes [].
  • Act as a precursor to the amino acid glycine once metabolized in the body [].

It was initially investigated for its potential to improve memory and as a treatment for Alzheimer's disease, but those trials were not successful []. Currently, milacemide is not an approved drug and is sometimes sold as a non-prescription supplement, though its efficacy and safety for such uses are unclear [].


Molecular Structure Analysis

Milacemide has a relatively simple molecular structure. It consists of a central amide group (C=O-NH) linked to a pentylamino group (C5H11-NH2) on one side and a methyl group (CH3) on the other []. This structure allows it to interact with both MAO-B enzymes and potentially mimic the effects of glycine in the brain [, ].


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of milacemide, such as melting point, boiling point, and solubility, is also scarce in publicly available resources.

Milacemide's mechanism of action has two potential aspects:

  • MAO-B Inhibition: By inhibiting MAO-B enzymes, milacemide could theoretically increase the levels of certain neurotransmitters like dopamine and serotonin in the brain []. This might have been seen as beneficial for memory and cognitive function.
  • Glycine Mimicry: Once metabolized, milacemide breaks down into glycine. Glycine is an inhibitory neurotransmitter, and some researchers hypothesized that milacemide could act similarly to influence brain activity [].

However, as clinical trials for Alzheimer's disease were not successful, the exact mechanism by which milacemide might influence cognitive function remains unclear [].

Milacemide undergoes oxidation primarily through the action of monoamine oxidase enzymes. The oxidation process converts milacemide into glycinamide and pentanoic acid. This reaction is significant because glycinamide is believed to be responsible for some of the neuropharmacological effects attributed to milacemide. Additionally, milacemide can inhibit both MAO-A and MAO-B, impacting neurotransmitter metabolism in the brain .

The biological activity of milacemide is characterized by its ability to modulate neurotransmitter levels in the brain. Studies have shown that milacemide increases striatal dopamine levels while decreasing metabolites such as homovanillic acid and dihydroxyphenylacetic acid. This modulation suggests potential applications in treating conditions associated with dopaminergic dysfunction. Furthermore, it has been observed to influence serotonin levels, indicating a broader impact on mood and cognition .

Milacemide can be synthesized through several methods, typically involving the reaction of appropriate amines with acetic acid derivatives. One common synthesis route involves reacting n-pentylamine with acetic anhydride to yield milacemide. The synthesis process must ensure that conditions favor the formation of the desired prodrug while minimizing byproducts that could affect purity and efficacy .

While milacemide has been studied for potential therapeutic applications in cognitive enhancement and neuroprotection, its clinical use has been limited due to negative trial outcomes. Nevertheless, it is marketed as a dietary supplement aimed at improving cognitive functions and memory. Its ability to cross the blood-brain barrier enhances its appeal for neuropharmacological applications .

Research on the interactions of milacemide with other compounds has revealed its role as both a substrate and an inhibitor of monoamine oxidase enzymes. This dual action affects the metabolism of various neurotransmitters, including dopamine and serotonin. Studies have indicated that milacemide can alter the concentrations of these neurotransmitters in both extracellular spaces and tissue samples, suggesting significant implications for its use alongside other psychotropic medications .

Milacemide shares structural and functional similarities with several other compounds known for their neuroactive properties. Below is a comparison highlighting its uniqueness:

Compound NameClassificationMechanism of ActionUnique Features
GlycineAmino AcidInhibitory neurotransmitterNaturally occurring; direct neurotransmitter role
PhenelzineMAO InhibitorNon-selective MAO inhibitorUsed clinically for depression; broader effects
SelegilineMAO-B InhibitorSelective MAO-B inhibitorUsed for Parkinson's disease; neuroprotective
RiluzoleGlutamate ModulatorInhibits glutamate releaseUsed in ALS treatment; different mechanism

Milacemide's unique position lies in its prodrug status, which allows it to be metabolized into glycine while also acting as an MAO-B inhibitor, differentiating it from other compounds that do not exhibit this dual functionality .

Milacemide (IUPAC: 2-(pentylamino)acetamide) is a synthetic organic compound with the molecular formula C₇H₁₆N₂O and a molecular weight of 144.21 g/mol. Its structure comprises a pentylamino group (-NH-CH₂CH₂CH₂CH₂CH₃) attached to an acetamide backbone (CH₃CONH₂), forming a primary amine and an amide functional group. The molecule adopts a linear conformation due to the absence of branching in the pentyl chain.

PropertyValueSource
Molecular FormulaC₇H₁₆N₂O
Molecular Weight144.21 g/mol
SMILES NotationCCCCCNCC(=O)N
Key Functional GroupsPrimary amine, amide, pentyl

The compound exhibits moderate lipophilicity (logP = 1.34), facilitating its ability to cross biological membranes. This property is critical for its role as a prodrug, enabling systemic distribution prior to metabolic conversion.

IUPAC Nomenclature and Chemical Classification

Milacemide is classified under multiple chemical categories:

  • Amino acid derivatives: As a glycine prodrug, it undergoes metabolic conversion to glycine.
  • Monoamine oxidase (MAO) inhibitors: Specifically targets MAO-B isoforms.
  • Glycine receptor agonists: Indirectly modulates NMDA receptors via glycine release.
ClassificationDescriptionSource
IUPAC Name2-(pentylamino)acetamide
CAS Registry Number76990-56-2
Drug ClassMAO-B inhibitor, prodrug

Stereochemistry and Conformational Analysis

Milacemide is achiral, with no stereocenters or geometric isomerism. The linear pentyl chain and planar amide group prevent spatial complexity, allowing free rotation about single bonds. This structural simplicity contributes to its metabolic stability and predictable pharmacokinetics.

FeatureAnalysisSource
ChiralityNo stereocenters
Conformational FlexibilityFree rotation in pentyl chain

Spectroscopic and Analytical Profiles

While direct experimental spectra for milacemide are limited in public databases, its structural analogs provide inferable data:

Infrared (IR) Spectroscopy

  • Amide I band: ~1650 cm⁻¹ (C=O stretch).
  • Amide II band: ~1550 cm⁻¹ (N-H bending + C-N stretch).
  • Amine stretching: ~3300 cm⁻¹ (N-H stretch).

Mass Spectrometry (MS)

Ionization ModeKey Fragmentm/z RatioSource
NegativeMolecular ion [M-H]⁻144.1263

Nuclear Magnetic Resonance (NMR)

Predicted shifts based on structural analogs:

  • Pentyl chain: δ 0.9–1.6 ppm (CH₃ and CH₂ groups).
  • Amide NH: δ 7.5–8.5 ppm (broad singlet).
  • CH₂ adjacent to NH: δ 2.5–3.0 ppm (multiplet).

Physicochemical Parameters and Stability Characteristics

Milacemide’s physicochemical properties influence its handling and storage:

ParameterValueSource
Density0.938 g/cm³
Boiling Point264.1°C (at 760 mmHg)
Flash Point113.5°C
Solubility (DMSO)50 mg/mL (346.72 mM)
Storage Conditions-20°C (powder), -80°C (solution)

Stability:

  • Thermal: Decomposes above 264.1°C.
  • Hydrolytic: Stable in aqueous solutions under neutral pH, but undergoes metabolic degradation via MAO-B to glycine and pentanoic acid.

Monoamine Oxidase-B (MAO-B) Binding Kinetics

Milacemide exhibits highly selective binding characteristics with monoamine oxidase-B, demonstrating significant interspecies variations in its kinetic parameters. The compound functions as a substrate for the B-form of monoamine oxidase with distinct binding affinities across different species [1] [2].

Substrate Binding Parameters

The apparent Michaelis constant (Km) for milacemide oxidation by monoamine oxidase-B preparations varies considerably between species. Rat liver mitochondrial preparations demonstrate a Km value of 49 ± 4.7 microM, while human liver preparations exhibit a slightly lower Km of 30-90 microM [1] [2]. Ox liver mitochondrial preparations show the highest Km values, indicating lower substrate affinity compared to rodent and human preparations [3].

Competitive Inhibition Kinetics

Milacemide acts as a reversible competitive inhibitor of monoamine oxidase-B in the absence of enzyme-inhibitor preincubation, with a Ki value of 331 ± 185 microM for rat liver preparations [1]. This competitive inhibition pattern demonstrates that milacemide competes directly with other substrates for the enzyme's active site.

Time-Dependent Binding Characteristics

The compound exhibits time-dependent irreversible inhibition of monoamine oxidase-B, indicating that prolonged exposure leads to covalent modification of the enzyme [1] [4]. The partition ratios, representing the number of substrate molecules oxidized per enzyme molecule inactivated, show substantial species differences: rat liver (12,615), human liver (19,032), and ox liver (60,874) molecules per enzyme inactivated [3].

Oxidative Deamination Mechanisms

Milacemide undergoes oxidative deamination exclusively through the flavin adenine dinucleotide-dependent pathway catalyzed by monoamine oxidase-B. The oxidative cleavage proceeds through a well-defined mechanism involving imine intermediate formation [1] [5].

Primary Oxidation Pathway

The oxidative deamination of milacemide by purified monoamine oxidase-B results in the exclusive formation of pentanal and glycinamide, with no evidence for alternative cleavage pathways [1]. This specificity contrasts with other monoamine oxidase substrates that may undergo multiple oxidative pathways.

Metabolic Product Formation

The oxidation process generates hydrogen peroxide as a stoichiometric byproduct, consistent with the general mechanism of flavin-dependent amine oxidases [1]. The pentanal product undergoes subsequent oxidation to pentanoic acid, while glycinamide serves as a precursor for glycine formation through further enzymatic conversion [2].

Enzymatic Mechanism Details

Isotopic labeling studies reveal that milacemide oxidation occurs at both the pentyl methylene and acetamido methylene positions [5]. The pentyl oxidation pathway leads to enzyme inactivation, while the contribution of acetamido methylene oxidation to inactivation remains unclear. The oxidation mechanism involves flavin reduction during the catalytic cycle, with subsequent reoxidation occurring upon substrate turnover [5].

Glycine Prodrug Activity

Milacemide functions as a highly effective glycine prodrug, designed to overcome the blood-brain barrier limitations of glycine itself. The compound readily crosses biological membranes and undergoes enzymatic conversion to release glycine in target tissues [2] [6].

Prodrug Conversion Mechanism

The conversion of milacemide to glycine occurs through a two-step enzymatic process. Initial oxidation by monoamine oxidase-B produces glycinamide, which subsequently undergoes hydrolysis to yield glycine [2]. This pathway ensures selective delivery of glycine to tissues with high monoamine oxidase-B activity.

Tissue Distribution and Conversion

Brain tissue studies demonstrate that milacemide conversion to glycine occurs predominantly in regions with high monoamine oxidase-B expression [2]. The selective nature of this conversion allows for targeted enhancement of glycinergic neurotransmission without affecting peripheral glycine levels significantly.

Pharmacokinetic Advantages

The prodrug design of milacemide provides several advantages over direct glycine administration. The lipophilic nature of milacemide facilitates membrane penetration, while the enzymatic release mechanism ensures controlled and localized glycine delivery [7]. This approach circumvents the transport limitations associated with glycine's hydrophilic properties.

Comparative Enzyme Selectivity (MAO-A vs. MAO-B)

Milacemide demonstrates marked selectivity for monoamine oxidase-B over monoamine oxidase-A, with selectivity ratios varying significantly between the two enzyme forms. The compound serves as a substrate exclusively for the B-form while acting as a competitive inhibitor of the A-form [1] [2].

Substrate Selectivity Parameters

The apparent Km values reveal a 26.5-fold selectivity preference for monoamine oxidase-B over monoamine oxidase-A. While monoamine oxidase-B preparations show Km values of 30-90 microM, monoamine oxidase-A exhibits Km values of approximately 1,300 microM [1] [2]. This substantial difference reflects the structural specificity of each enzyme form.

Inhibition Selectivity Profiles

As a competitive inhibitor, milacemide shows higher affinity for monoamine oxidase-A (Ki = 115 ± 35 microM) compared to its inhibitory activity against monoamine oxidase-B (Ki = 331 ± 185 microM) [1]. This apparent contradiction with substrate selectivity suggests different binding modes for substrate versus inhibitor interactions.

Mechanistic Basis of Selectivity

The selectivity differences between monoamine oxidase-A and monoamine oxidase-B reflect the distinct active site architectures of these enzyme forms. The B-form accommodates the bulky pentyl side chain of milacemide more effectively, allowing productive substrate orientation for oxidative deamination [1]. In contrast, the A-form active site restricts productive binding while still permitting competitive inhibition.

Molecular Basis of Enzyme-Substrate Interactions

The molecular interactions between milacemide and monoamine oxidase-B involve specific recognition elements that determine both substrate binding and catalytic efficiency. These interactions encompass both the pentyl side chain and the acetamido functional group of milacemide [5].

Active Site Recognition Elements

The monoamine oxidase-B active site accommodates milacemide through hydrophobic interactions with the pentyl chain and hydrogen bonding with the acetamido group. The enzyme's flavin adenine dinucleotide cofactor participates directly in the oxidation process, accepting electrons from the substrate during catalysis [5].

Substrate Orientation and Binding

Crystallographic and kinetic studies suggest that milacemide adopts a specific orientation within the enzyme active site that positions the alpha-carbon adjacent to the flavin cofactor for optimal electron transfer [5]. This orientation requirement explains the substrate specificity and the exclusive formation of specific oxidation products.

Conformational Changes During Catalysis

The enzyme undergoes conformational changes upon substrate binding that optimize the catalytic environment for oxidative deamination. These changes involve both the protein matrix surrounding the active site and the flavin cofactor itself, facilitating efficient electron transfer and product release [5].

Covalent Adduct Formation

During the inactivation process, milacemide forms covalent adducts with amino acid residues rather than with the flavin cofactor directly [5]. This covalent modification involves the oxidized form of milacemide, suggesting that the inactivation occurs through a mechanism-based process involving the normal catalytic pathway.

ParameterMAO-AMAO-BSelectivity Ratio
Ki (µM)115 ± 35331 ± 1850.35
Km (µM)~1,30049 ± 4.726.5
Substrate ActivityMinimalHigh>25-fold
SpeciesKm (µM)Partition RatioInactivation Rate
Rat Liver49 ± 4.712,6150.024 min⁻¹
Human Liver30-9019,0320.020 min⁻¹
Ox Liver9060,8740.009 min⁻¹
Oxidation ProductsFormation PathwayEnzyme Specificity
PentanalPrimary oxidationMAO-B exclusive
GlycinamidePrimary oxidationMAO-B exclusive
Pentanoic acidSecondary oxidationMAO-B catalyzed
GlycineHydrolysis productNon-enzymatic

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

144.126263138 g/mol

Monoisotopic Mass

144.126263138 g/mol

Heavy Atom Count

10

UNII

0HXT24RECU

Sequence

G

MeSH Pharmacological Classification

Monoamine Oxidase Inhibitors

Other CAS

76990-56-2

Wikipedia

Milacemide

Dates

Last modified: 08-15-2023

Explore Compound Types